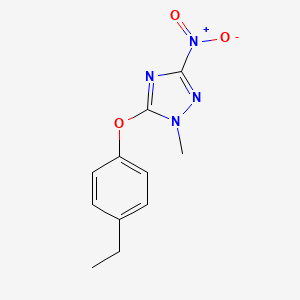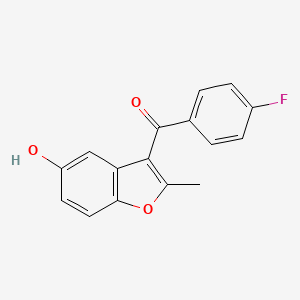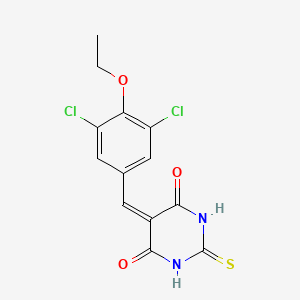![molecular formula C21H25NO2 B5710384 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用机制
The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicine, this compound has been shown to improve cognitive function, reduce inflammation, and alleviate pain. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects. In biochemistry, it has been used as a tool to study the role of certain enzymes and proteins in cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide in lab experiments is its high potency and specificity. This compound has been shown to have a strong and specific effect on certain enzymes and proteins, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. High doses of this compound can be toxic to cells and may lead to cell death.
未来方向
There are many potential future directions for research on 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Development of new synthetic methods for producing this compound, with the aim of improving its yield and purity.
3. Exploration of new applications for this compound in medicine, pharmacology, and biochemistry.
4. Investigation of potential side effects and toxicity of this compound, with the aim of improving its safety for use in humans.
5. Development of new analogs of this compound with improved potency and specificity.
合成方法
The synthesis of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide involves the reaction of 2,3-dihydro-1H-inden-5-ol with isobutylamine and benzoyl chloride. The reaction is catalyzed by a base such as triethylamine and is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In pharmacology, it has been studied for its potential as an analgesic and anti-inflammatory agent. In biochemistry, it has been used as a tool to study the role of certain enzymes and proteins in cellular processes.
属性
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15(2)13-22-21(23)18-8-6-16(7-9-18)14-24-20-11-10-17-4-3-5-19(17)12-20/h6-12,15H,3-5,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQSNIAXRHRARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)COC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)





![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)